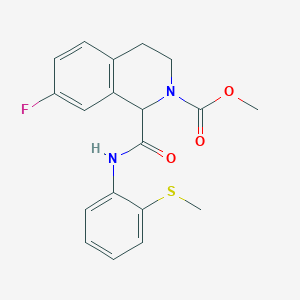

7-fluoro-1-((2-(metiltio)fenil)carbamoil)-3,4-dihidroisoquinolina-2(1H)-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound notable for its unique structure and functional applications in various fields of science and industry. This molecule features a dihydroisoquinoline core, enhanced by substituents that contribute to its versatility in chemical reactions and biological interactions.

Aplicaciones Científicas De Investigación

Chemistry

This compound is utilized in organic synthesis as an intermediate for complex molecule construction due to its functional groups that allow diverse chemical modifications.

Biology

In biological research, it is used as a molecular probe to study protein interactions and enzyme activities, thanks to its ability to bind selectively to biological macromolecules.

Medicine

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is investigated for its potential pharmacological properties, particularly in modulating receptor activities and inhibiting specific enzymes.

Industry

It finds application in material science, particularly in the development of polymers and dyes, owing to its structural diversity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis techniques. Key steps might include:

Formation of the Isoquinoline Core: : This is often achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine.

Introduction of Fluorine and Carbamoyl Groups: : Fluorination can be accomplished using reagents like Selectfluor or DAST. The carbamoyl group is typically introduced via reaction with isocyanates.

Methylation and Thioether Formation: : Methylation of phenyl groups is commonly done using methyl iodide, while the thioether formation can involve reactions with thiols and base.

Industrial Production Methods

Industrial scale production may employ similar routes but optimized for yield and efficiency, possibly integrating continuous flow techniques and employing robust catalytic systems to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes several types of reactions, including:

Oxidation: : Often involves the conversion of the thioether to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

Reduction: : This can include the reduction of nitro groups to amines using hydrogen gas with palladium on carbon.

Substitution: : Commonly, halogen atoms like fluorine can be substituted using nucleophiles under conditions like SNAr reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-CPBA.

Reducing Agents: : Hydrogen with palladium on carbon, sodium borohydride.

Nucleophiles: : Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenyl derivatives.

Mecanismo De Acción

The compound exerts its effects primarily through binding interactions with molecular targets such as receptors or enzymes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking, influencing the biological pathways and mechanisms in which these targets are involved.

Comparación Con Compuestos Similares

When compared to other dihydroisoquinoline derivatives, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate stands out due to its unique combination of fluorine and thioether groups, which impart distinct reactivity and binding properties.

List of Similar Compounds

1-(Phenylcarbamoyl)-3,4-dihydroisoquinoline derivatives

Methyl 1-(phenylcarbamoyl)-3,4-dihydroisoquinoline-2-carboxylate

Fluoro-substituted dihydroisoquinolines

This compound’s distinctiveness lies in its ability to participate in varied chemical reactions and its wide range of applications in scientific research and industry, making it a valuable tool for both fundamental and applied sciences.

Actividad Biológica

Methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that elucidate its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O3S |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1396576-16-1 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that derivatives of isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Apoptosis Induction

In a relevant study, methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate was tested against human colon cancer cell lines (DLD-1 and HT-29). The results indicated:

- IC50 Values:

- DLD-1 cells: 0.39 µM

- HT-29 cells: 0.15 µM

The compound was shown to induce apoptosis significantly, with a notable increase in early and late apoptotic cells after treatment. The study utilized flow cytometry to assess apoptosis markers and mitochondrial membrane potential (MMP), confirming that the compound effectively triggered programmed cell death pathways .

The biological activity of methyl 7-fluoro-1-((2-(methylthio)phenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be attributed to several mechanisms:

- Caspase Activation : The compound activates caspase pathways, particularly caspase-8, which is crucial for extrinsic apoptosis pathways.

- Mitochondrial Dysfunction : It causes a significant loss of mitochondrial membrane potential, leading to cellular stress and apoptosis.

- Regulation of p53 : The treatment resulted in altered levels of p53 protein, a key regulator in the cell cycle and apoptosis.

Comparison with Other Compounds

To provide context regarding its efficacy, a comparison with other anticancer agents was made:

| Compound | IC50 (DLD-1) | IC50 (HT-29) | Mechanism |

|---|---|---|---|

| Methyl 7-fluoro... | 0.39 µM | 0.15 µM | Apoptosis induction |

| Roscovitine | >1 µM | >1 µM | CDK inhibition |

| 5-Fluorouracil | >1 µM | >1 µM | Antimetabolite |

Propiedades

IUPAC Name |

methyl 7-fluoro-1-[(2-methylsulfanylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c1-25-19(24)22-10-9-12-7-8-13(20)11-14(12)17(22)18(23)21-15-5-3-4-6-16(15)26-2/h3-8,11,17H,9-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGCMHOTSDUGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC=C3SC)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.